2-(3-chloropropyl)-1H-isoindole-1,3(2H)-dione
Overview
Description
“2-(3-chloropropyl)-1H-isoindole-1,3(2H)-dione” is a chemical compound that likely contains an isoindole group, which is a type of heterocyclic compound. Heterocyclic compounds are widely used in many fields, including pharmaceuticals, agrochemicals, and materials science .
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound can be determined using various analytical techniques. For example, Fourier transform near infrared (FTNIR) spectroscopy combined with the partial least squares (PLS) model were successfully applied to study the hydrolysis kinetics of methoxysilane coupling agents .
Scientific Research Applications
Synthesis of Derivatives
2-(3-chloropropyl)-1H-isoindole-1,3(2H)-dione and its derivatives have been a focal point in chemical synthesis research. For example, Tan et al. (2016) developed a method for synthesizing hexahydro-1H-isoindole-1,3(2H)-dione derivatives from 3-sulfolene. This process involved epoxidation and subsequent reaction with nucleophiles, yielding amino and triazole derivatives, as well as hydroxyl analogs (Tan et al., 2016).
Anticancer Activity
A significant area of research involving isoindole-1,3(2H)-dione derivatives is their potential in cancer treatment. Tan et al. (2020) investigated the anticancer activities of these compounds, finding variations depending on the substituents attached. They found that certain isoindole-1,3(2H)-dione compounds containing tert-butyldiphenylsilyl ether and azido groups showed higher anticancer activity against HeLa, C6, and A549 cancer cell lines compared to traditional agents like 5-fluorouracil (Tan et al., 2020).
Crystallographic Analysis
Crystallographic studies are also essential for understanding the structural aspects of these compounds. Tariq et al. (2010) described the crystal structure of 2-(2,3-Dimethylphenyl)-1H-isoindole-1,3(2H)-dione, highlighting the planarity and orientation of the molecular groups and their intermolecular interactions, which are crucial for understanding the compound's physical properties and reactivity (Tariq et al., 2010).
Xanthine Oxidase Inhibitor Properties
Isoindole-1,3(2H)-dione derivatives have been evaluated for their potential as xanthine oxidase inhibitors. Gunduğdu et al. (2020) synthesized derivatives and investigated their inhibition of xanthine oxidase, finding that certain derivatives showed significant inhibitory activity. This research provides insights into the therapeutic potential of these compounds in conditions where xanthine oxidase is a factor (Gunduğdu et al., 2020).
Optical Properties
The optical properties of isoindole-1,3(2H)-dione compounds have also been a subject of study. For instance, Tan et al. (2018) explored these properties, including absorbance, transmittance, and refractive index, which are critical for potential applications in materials science and photonics (Tan et al., 2018).
Mechanism of Action
Target of Action
Similar compounds have been reported to interact with human recombinant casein kinase 2alpha subunit (rhck2α) .
Mode of Action
It’s worth noting that the compound’s interaction with its targets may lead to changes at the molecular level, potentially affecting the function of the target proteins .
Biochemical Pathways
Given the potential interaction with rhck2α, it could be involved in pathways regulated by this kinase .
Result of Action
Similar compounds have shown cytotoxic activity against certain cell lines .
Safety and Hazards
The safety and hazards of a compound depend on its specific properties. For example, (3-Chloropropyl)trimethoxysilane, a compound that also contains a chloropropyl group, is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It’s combustible, can cause skin and eye irritation, and is suspected of causing cancer .
Biochemical Analysis
Biochemical Properties
2-(3-chloropropyl)-1H-isoindole-1,3(2H)-dione plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with certain enzymes involved in metabolic pathways, potentially acting as an inhibitor or activator depending on the context. The nature of these interactions can vary, with some involving covalent bonding while others may involve non-covalent interactions such as hydrogen bonding or van der Waals forces .
Cellular Effects
The effects of this compound on cellular processes are diverse. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell types, it may alter the expression of genes involved in cell cycle regulation, leading to changes in cell proliferation and apoptosis. Additionally, it can affect cellular metabolism by modulating the activity of key metabolic enzymes, thereby influencing the overall metabolic flux within the cell .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to changes in their conformation and activity. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalytic activity. Alternatively, it may activate other enzymes by inducing conformational changes that enhance their activity. These interactions can also lead to changes in gene expression, either by directly interacting with transcription factors or by modulating signaling pathways that regulate gene expression .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. Its stability and degradation are important factors to consider, as they can influence its long-term effects on cellular function. In vitro studies have shown that the compound is relatively stable under certain conditions, but it may degrade over time, leading to a decrease in its activity. In vivo studies have also indicated that prolonged exposure to the compound can result in long-term changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cell signaling, gene expression, and metabolism. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, high doses of the compound can result in toxic or adverse effects, including cellular damage and apoptosis .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play key roles in these pathways, influencing the overall metabolic flux and levels of metabolites. For example, it may inhibit the activity of enzymes involved in glycolysis, leading to a decrease in the production of ATP and other metabolic intermediates. Alternatively, it may enhance the activity of enzymes involved in the citric acid cycle, increasing the production of energy and reducing equivalents .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity. The compound can be transported across cell membranes by specific transporters or binding proteins, influencing its localization and accumulation within different cellular compartments. For instance, it may be transported into the mitochondria, where it can affect mitochondrial function and energy production. Alternatively, it may accumulate in the cytoplasm, where it can interact with cytoplasmic enzymes and other biomolecules .
Subcellular Localization
The subcellular localization of this compound is important for its activity and function. The compound may be directed to specific compartments or organelles by targeting signals or post-translational modifications. For example, it may be localized to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be targeted to the endoplasmic reticulum, where it can affect protein folding and processing .
Properties
IUPAC Name |
2-(3-chloropropyl)isoindole-1,3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO2/c12-6-3-7-13-10(14)8-4-1-2-5-9(8)11(13)15/h1-2,4-5H,3,6-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPOGOQMFQWNJNV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90288633 | |
Record name | 2-(3-Chloropropyl)-1H-isoindole-1,3(2H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90288633 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
42251-84-3 | |
Record name | 42251-84-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57007 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-(3-Chloropropyl)-1H-isoindole-1,3(2H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90288633 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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